CID 54610858
Description
CID 54610858 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. PubChem CIDs are critical for standardizing chemical data, enabling cross-referencing of molecular properties, bioactivity, and applications in fields such as medicinal chemistry and metabolomics .
Properties
CAS No. |
53477-86-4 |
|---|---|
Molecular Formula |
C12H11AlO4P |
Molecular Weight |
277.17 g/mol |
InChI |
InChI=1S/C12H11O4P.Al/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H,13,14); |
InChI Key |
YOLRXFINMVJWPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC=C2.[Al] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 54610858 are likely to involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for efficiency, yield, and purity, ensuring that the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
CID 54610858 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like chromic acid and reducing agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
CID 54610858 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand its effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in industrial processes for the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 54610858 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
CID 54610858 can be contextualized alongside compounds with analogous scaffolds or functional groups. For example:
- Betulin (CID 72326): A lupane-type triterpenoid with a pentacyclic structure, widely studied for its antitumor and antiviral properties .
- Ginkgolic Acid 17:1 (CID 5469634): An alkylphenol with a long aliphatic chain, known for its inhibitory effects on enzymes like SUMOylation pathways .
A structural comparison would require analyzing substituents, stereochemistry, and functional groups (e.g., hydroxyl, carboxyl, or unsaturated bonds), which influence solubility, bioavailability, and target specificity.
Functional Analogues
Compounds with similar applications or mechanisms include:
- Irbesartan (CID 3749) : An angiotensin II receptor antagonist, highlighting the role of aromatic moieties in receptor interactions .
Mass Spectrometry Fragmentation
This compound’s structural elucidation likely employs Collision-Induced Dissociation (CID)-based MS/MS, a method validated for differentiating isomers like ginsenosides . For example, CID fragmentation patterns can distinguish between compounds with similar masses but divergent substituents (e.g., hydroxyl vs. glycosyl groups) .
Data Table: Key Properties of this compound and Analogues
Research Implications and Limitations
The absence of explicit data for this compound underscores challenges in cross-referencing PubChem entries with specialized literature. However, systematic comparisons with validated compounds suggest plausible applications in drug discovery or metabolomics. Future studies should prioritize experimental validation of its structure and bioactivity.
Notes
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